

2-(Trifluoromethyl)isonicotinaldehyde IUPAC name and synonyms

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Compound of Interest

Compound Name:	2-(Trifluoromethyl)isonicotinaldehyde
Cat. No.:	B025248

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A Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)isonicotinaldehyde**, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, properties, and general synthetic approaches, in line with the core requirements for a scientific audience.

Chemical Identity and Nomenclature

The compound with the common name **2-(Trifluoromethyl)isonicotinaldehyde** is a pyridine derivative. The isonicotinaldehyde portion of the name indicates a formyl group (-CHO) at the 4-position of the pyridine ring. A trifluoromethyl group (-CF₃) is substituted at the 2-position.

IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbaldehyde

Synonyms:

- 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde[1][2]
- **2-(Trifluoromethyl)isonicotinaldehyde**[1][2]

- 2-Trifluoromethyl-pyridine-4-carbaldehyde[1][2]
- 4-Formyl-2-(trifluoromethyl)pyridine[1][2]
- 4-Pyridinecarboxaldehyde, 2-(trifluoromethyl)-[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Trifluoromethyl)isonicotinaldehyde** is presented in the table below. These values are primarily predicted data and should be used as a reference.

Property	Value	Source
CAS Number	108338-20-1	[1][3][4]
Molecular Formula	C ₇ H ₄ F ₃ NO	[1][2][3]
Molecular Weight	175.11 g/mol	[1][2][3]
Boiling Point (Predicted)	188.4 ± 35.0 °C	[2][3]
Density (Predicted)	1.369 ± 0.06 g/cm ³	[2][3]

Synthesis of Trifluoromethylpyridines: A General Overview

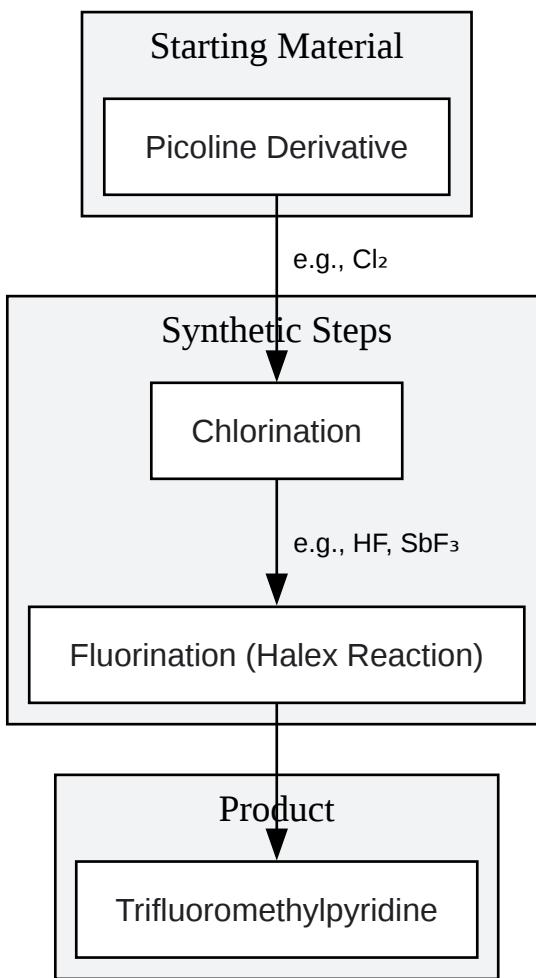
While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)isonicotinaldehyde** is not readily available in the surveyed literature, general methods for the preparation of trifluoromethylpyridines are well-established. These methods are crucial for accessing a wide range of such compounds for applications in agrochemicals and pharmaceuticals. The two most common strategies are the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks.

Chlorine/Fluorine Exchange Method

This approach typically starts with a picoline (methylpyridine) derivative. The methyl group is first chlorinated to a trichloromethyl group, which is subsequently converted to a trifluoromethyl

group via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF_3).

A generalized workflow for this process is illustrated in the diagram below. This multi-step process often involves high temperatures and specialized equipment to handle the corrosive reagents.



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Caption: Generalized workflow for trifluoromethylpyridine synthesis.

Cyclocondensation Reactions

Another powerful method involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks. These reactions often involve the condensation of a

trifluoromethyl ketone or a related species with an amine source and another component to form the heterocyclic ring. This approach can offer better control over the final substitution pattern of the pyridine ring.

Applications and Biological Relevance

Trifluoromethylpyridine moieties are key structural motifs in a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While specific biological pathways for **2-(Trifluoromethyl)isonicotinaldehyde** are not documented in the reviewed literature, the related 4-(trifluoromethyl)pyridine structure is found in the insecticide flonicamid. This suggests that compounds with this scaffold can have significant biological effects. The aldehyde functional group in the target molecule also serves as a versatile handle for further chemical modifications, allowing for its use in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The biological activity of related pyridine-2-carbaldehyde thiosemicarbazones and their metal complexes has been studied, indicating their potential as antineoplastic agents.

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